N,N'-DME-N,N'-Bis-PEG2-acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-DME-N,N’-Bis-PEG2-acid is a polyethylene glycol-based PROTAC linker. This compound is utilized in the synthesis of PROTACs (Proteolysis Targeting Chimeras), which are a novel class of therapeutic agents designed to selectively degrade target proteins by exploiting the ubiquitin-proteasome system .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-DME-N,N’-Bis-PEG2-acid involves the reaction of polyethylene glycol with N,N’-dimethylethylenediamine and subsequent acidification. The reaction conditions typically include:
Solvent: Commonly used solvents include dichloromethane or tetrahydrofuran.
Catalysts: Acid catalysts such as hydrochloric acid or sulfuric acid.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Purification: The product is purified using techniques such as column chromatography or recrystallization
Industrial Production Methods
Industrial production of N,N’-DME-N,N’-Bis-PEG2-acid follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To ensure consistent product quality.
Automated Systems: For precise control of reaction conditions.
Quality Control: Rigorous testing to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
N,N’-DME-N,N’-Bis-PEG2-acid undergoes various chemical reactions, including:
Substitution Reactions: Where functional groups are replaced by other groups.
Condensation Reactions: Involving the combination of two molecules with the loss of a small molecule such as water.
Hydrolysis: Breaking down the compound in the presence of water
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride.
Acidic and Basic Conditions: Using hydrochloric acid or sodium hydroxide
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrolysis of N,N’-DME-N,N’-Bis-PEG2-acid can yield polyethylene glycol and N,N’-dimethylethylenediamine .
Scientific Research Applications
N,N’-DME-N,N’-Bis-PEG2-acid has a wide range of scientific research applications, including:
Chemistry: Used as a linker in the synthesis of PROTACs for targeted protein degradation.
Biology: Facilitates the study of protein functions and interactions by selectively degrading specific proteins.
Medicine: Potential therapeutic applications in treating diseases by targeting and degrading disease-causing proteins.
Industry: Used in the development of new drugs and therapeutic agents .
Mechanism of Action
N,N’-DME-N,N’-Bis-PEG2-acid functions as a linker in PROTACs, which consist of two ligands connected by a linker. One ligand binds to an E3 ubiquitin ligase, and the other binds to the target protein. The PROTAC brings the target protein and the E3 ligase into proximity, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome .
Comparison with Similar Compounds
Similar Compounds
N,N’-DME-N,N’-Bis-PEG3-acid: Similar structure but with an additional ethylene glycol unit.
N,N’-DME-N,N’-Bis-PEG4-acid: Contains two additional ethylene glycol units.
N,N’-DME-N,N’-Bis-PEG5-acid: Contains three additional ethylene glycol units
Uniqueness
N,N’-DME-N,N’-Bis-PEG2-acid is unique due to its specific length and flexibility, making it suitable for certain PROTAC applications where other PEG linkers may not be as effective. Its balance of hydrophilicity and hydrophobicity also contributes to its effectiveness in various biological environments .
Properties
IUPAC Name |
3-[2-[2-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethyl-methylamino]ethyl-methylamino]ethoxy]ethoxy]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H36N2O8/c1-19(7-11-27-15-13-25-9-3-17(21)22)5-6-20(2)8-12-28-16-14-26-10-4-18(23)24/h3-16H2,1-2H3,(H,21,22)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCVJNRDGGKVUKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCN(C)CCOCCOCCC(=O)O)CCOCCOCCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H36N2O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.